molecular formula C8H6FN B2846952 4-Ethynyl-2-fluoroaniline CAS No. 1008112-39-7

4-Ethynyl-2-fluoroaniline

Cat. No.: B2846952
CAS No.: 1008112-39-7
M. Wt: 135.141
InChI Key: WVXFDKDQIWTWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H8FN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethynyl group (-C≡CH) and a fluorine atom attached to an aniline core . The exact molecular structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antitumor Activity

4-Ethynyl-2-fluoroaniline is used in the synthesis of antitumor compounds. McCarroll et al. (2007) demonstrated its use in creating 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which showed selective inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).

HIV Treatment

Ohrui (2006) explored 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a derivative of this compound, as a potent inhibitor against all human immunodeficiency viruses type 1, including multidrug-resistant HIV-1, with low toxicity (Ohrui, 2006).

Metabonomic Assessment

Bundy et al. (2002) utilized this compound in metabonomic assessments of toxicity. Their study on earthworms exposed to this compound led to the identification of potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).

Optical Properties in Lens Materials

Park, Lee, and Sung (2015) investigated the physical and optical properties of polymers with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses. They found that these compounds have UV-blocking properties, making them useful in lens manufacturing (Park, Lee, & Sung, 2015).

Fluorescence Quenching and Ion Sensing

Zhang et al. (2015) reported the ethynyl triggered enhanced fluorescence quenching effect based on photoinduced electron transfer (PET) between fluorophore and ethynyl. This property was utilized to construct sensitive sensors for mercury ions (Zhang et al., 2015).

Interaction with Human Mitochondrial DNA Polymerase

Sohl et al. (2011) examined the interaction of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine with human mitochondrial DNA polymerase γ, indicating a low potential for host toxicity. This points to the compound's use in antiretroviral therapy with minimal side effects (Sohl et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoroaniline, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-ethynyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXFDKDQIWTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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